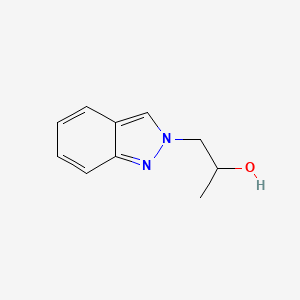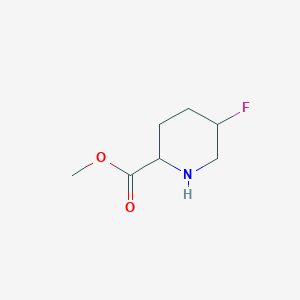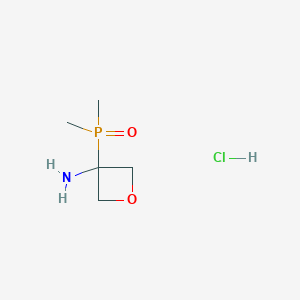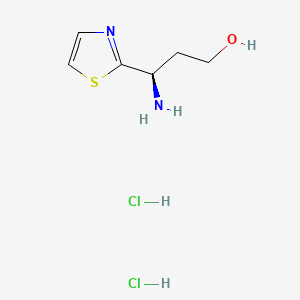
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a propanol group. Compounds with thiazole rings are often of interest in medicinal chemistry due to their biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and propanol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.
Hydroxylation: Introduction of the propanol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction: Study of interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
作用機序
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol: Lacks the dihydrochloride component.
(3R)-3-amino-3-(1,3-thiazol-2-yl)butan-1-ol: Has a butanol group instead of propanol.
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-2-ol: Hydroxyl group on the second carbon.
Uniqueness
The presence of the dihydrochloride component might confer unique solubility, stability, or reactivity properties compared to similar compounds.
特性
分子式 |
C6H12Cl2N2OS |
|---|---|
分子量 |
231.14 g/mol |
IUPAC名 |
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |
InChIキー |
IVZMLYAUGGKXSG-ZJIMSODOSA-N |
異性体SMILES |
C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |
正規SMILES |
C1=CSC(=N1)C(CCO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
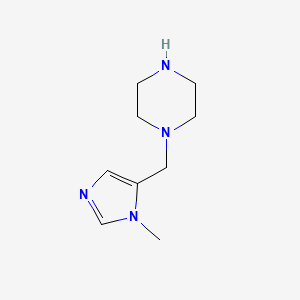
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
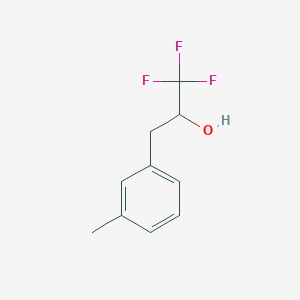
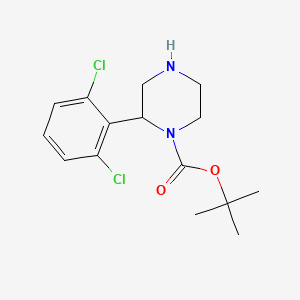
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
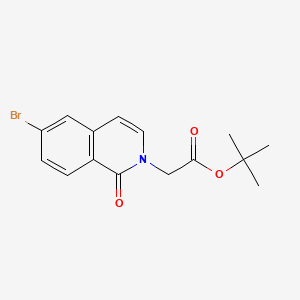

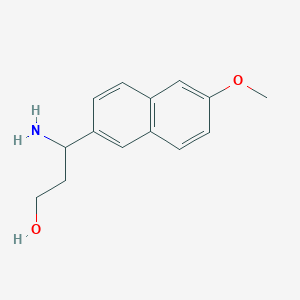
amine](/img/structure/B13590472.png)
